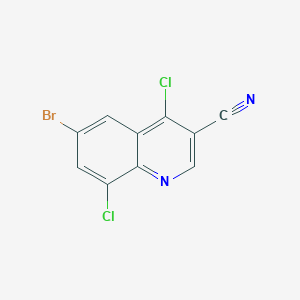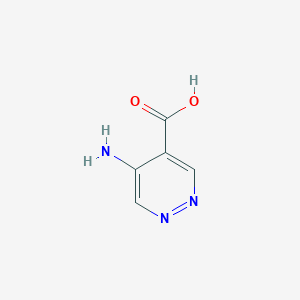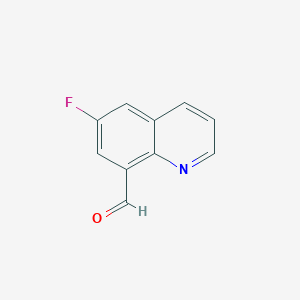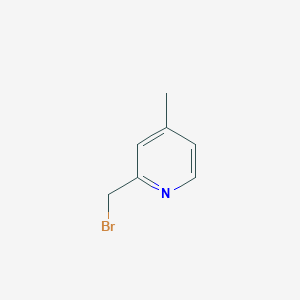
2-(Bromomethyl)-4-methylpyridine
Vue d'ensemble
Description
2-(Bromomethyl)-4-methylpyridine is a brominated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group attached to the pyridine ring, which is a key functional group that can undergo various chemical transformations. This compound is related to other brominated pyridines that have been extensively studied for their reactivity and potential applications in the synthesis of complex molecules .
Synthesis Analysis
The synthesis of brominated pyridine derivatives, including 2-(Bromomethyl)-4-methylpyridine, often involves halogenation reactions. For instance, the synthesis of 2-bromo-4-iodopyridine, a closely related compound, is achieved through a 'halogen dance' reaction starting from 2-bromopyridine, which is then further functionalized . Similarly, 2-bromomethyl-3-nitropyridine is prepared from nitropicolines, indicating that bromomethyl groups can be introduced into the pyridine ring through strategic halogenation and functional group manipulation . These methods highlight the modular approach to synthesizing brominated pyridine derivatives, which could be adapted for the synthesis of 2-(Bromomethyl)-4-methylpyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a Schiff base compound derived from a brominated pyridine has been determined, providing insights into the molecular geometry and intramolecular interactions . These structural analyses are crucial for understanding the reactivity and properties of the compounds, which can be compared with theoretical studies using density functional theory (DFT) to predict the behavior of similar molecules like 2-(Bromomethyl)-4-methylpyridine .
Chemical Reactions Analysis
Brominated pyridine derivatives are known to participate in a variety of chemical reactions. The bromomethyl group, in particular, is a reactive site that can be involved in cross-coupling reactions, as seen in the synthesis of functionalized bipyridines . Additionally, the reactivity of bromine atoms in brominated pyridines has been explored, with the preparation of brominated aminopyridines demonstrating the potential for nucleophilic substitution reactions . These studies suggest that 2-(Bromomethyl)-4-methylpyridine could also undergo similar transformations, making it a valuable intermediate for the construction of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by the presence of substituents on the pyridine ring. For instance, the introduction of a bromomethyl group can affect the compound's boiling point, solubility, and stability. The electronic effects of the bromine atom can also impact the acidity and basicity of the pyridine nitrogen, which is relevant for its reactivity in various chemical contexts . The specific properties of 2-(Bromomethyl)-4-methylpyridine would need to be determined experimentally, but they are likely to be similar to those of related brominated pyridines.
Applications De Recherche Scientifique
Protein Modification
2-Methyl-4-bromopyridine, closely related to 2-(bromomethyl)-4-methylpyridine, has been identified as a quiescent affinity label for the enzyme dimethylarginine dimethylaminohydrolase (DDAH). This enzyme controls nitric oxide, a crucial biological mediator. The study revealed how the 4-halopyridine motif, which includes 2-(bromomethyl)-4-methylpyridine, might be suitable for broader application in selective covalent protein modification (Johnson et al., 2011).
Chelating Ligands for Transition Metals
In supramolecular chemistry, functionalized 2,2'-bipyridines and 2,2':6',2' '-terpyridines synthesized through Stille-type cross-coupling procedures, including bromomethyl groups, are of great interest. These compounds act as chelating ligands for transition-metal ions, demonstrating their utility in creating complex molecular structures (Heller & Schubert, 2002).
Synthesis of Novel Pyridine Derivatives
Palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives have potential applications in various fields including liquid crystals and biological activities (Ahmad et al., 2017).
Electrophoretic Separation
A study on the electrophoretic separation of 2-, 3-, and 4-substituted methylpyridines, including 4-methylpyridines, highlights the importance of pH in achieving effective separation. This research is relevant to analytical chemistry, particularly in the separation and analysis of complex mixtures (Wren, 1991).
Assembly of Boron-Containing Compounds
The bromomethyl acyl boronate linchpin approach has been used for the assembly of novel bis(heteroaryl) motifs, demonstrating the utility of bromomethyl groups in creating boron-containing compounds with high thermal stability. These compounds have potential applications in materials science and pharmaceuticals (Adachi et al., 2015).
Fluorescent Chemosensors
Fluorescent chemosensors based on bis(terpyridyl) Ruthenium(II) complexes containing aza-oxa and polyaza macrocycles have been developed. These sensors, incorporating bromomethyl phenyl terpyridine, are used for detecting heavy metal ions, highlighting another application of bromomethyl-functionalized pyridines in analytical chemistry (Padilla-Tosta et al., 2001).
Polymerization Studies
The polymerization of 4-bromomethylpyridine and its derivatives has been extensively studied. These polymers, synthesized from bromomethylpyridines, have applications in material science, particularly due to their unique structural and thermal properties (Monmoton et al., 2008).
Synthesis of Chiral Bipyridine Derivatives
Chiral bipyridine derivatives have been synthesized using 4,4'-bis(bromomethyl)-2,2'-bipyridine. These compounds find use in asymmetric catalysis, demonstrating the utility of bromomethyl groups in synthesizing complex, chirally active compounds (Ward et al., 2002).
Propriétés
IUPAC Name |
2-(bromomethyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTCOXQVCBNPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619229 | |
| Record name | 2-(Bromomethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-methylpyridine | |
CAS RN |
442910-29-4 | |
| Record name | 2-(Bromomethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

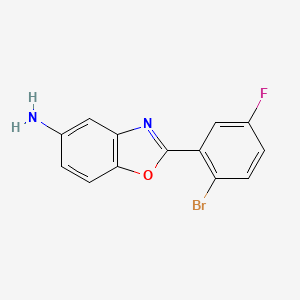
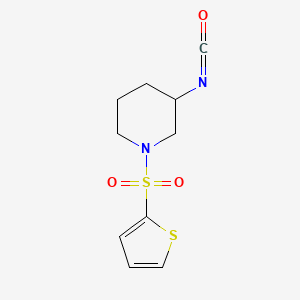
![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)
![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)


